2-Amino-3H-quinazolin-4-one
Description
Significance of the Quinazolinone Scaffold in Medicinal Chemistry and Beyond
The quinazolinone scaffold is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure" due to its ability to bind to a variety of biological targets. nih.gov This structural motif is present in over 200 naturally occurring alkaloids and a multitude of synthetic compounds, demonstrating its broad significance. wikipedia.orgresearchgate.net The versatility of the quinazolinone core allows for extensive chemical modifications, enabling the development of derivatives with a wide spectrum of pharmacological activities. ijpsjournal.com
The significance of the quinazolinone scaffold is highlighted by its association with numerous biological effects, making it a focal point for drug discovery and development. ijpsjournal.comresearchgate.netnih.govnih.gov These activities are diverse, underscoring the scaffold's adaptability in targeting different biological pathways. ekb.egwisdomlib.org
Table 1: Documented Biological Activities of Quinazolinone Derivatives
| Biological Activity | Description | Source(s) |
|---|---|---|
| Anticancer | Derivatives have shown efficacy against various cancer cell lines, with some acting as inhibitors of protein kinases like the epidermal growth factor receptor (EGFR). wikipedia.orgekb.egnih.govmdpi.com | wikipedia.orgekb.egnih.govmdpi.com |
| Anti-inflammatory | Certain quinazolinone compounds exhibit anti-inflammatory properties, with some showing activity comparable to established drugs. nih.govrjptonline.org | nih.govrjptonline.org |
| Antimicrobial | The scaffold is effective against a range of pathogens, including bacteria (both Gram-positive and Gram-negative) and fungi. ijpsjournal.comekb.egnih.govslideshare.net | ijpsjournal.comekb.egnih.govslideshare.net |
| Antiviral | Research has identified antiviral properties in some quinazolinone derivatives, including activity against HIV. nih.govnih.govslideshare.net | nih.govnih.govslideshare.net |
| Antimalarial | The quinazolinone structure is found in alkaloids with antimalarial potential and is a target for developing new treatments against malaria. mdpi.comimrpress.com | mdpi.comimrpress.com |
| Anticonvulsant | Certain derivatives have been synthesized and evaluated for their potential in managing seizures. nih.govekb.egrjptonline.org | nih.govekb.egrjptonline.org |
| Antihypertensive | The scaffold is the basis for drugs like prazosin (B1663645) and doxazosin, used to treat high blood pressure. wisdomlib.org | wisdomlib.org |
The wide range of biological activities has established the quinazolinone framework as one of the most important scaffolds in pharmaceutical chemistry. researchgate.netrjptonline.org Its structural flexibility continues to make it a valuable starting point for designing novel therapeutic agents. ijpsjournal.comnih.gov
Historical Context of Quinazolinone Derivatives in Drug Discovery
The history of quinazolinone chemistry dates back to the 19th century, with continuous development highlighting its enduring importance in science.
1869: The first synthesis of a quinazoline (B50416) derivative was reported by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen (B1215507) with anthranilic acid. researchgate.netnih.gov
1895: August Bischler and Lang reported the synthesis of the parent quinazoline molecule by decarboxylating its 2-carboxy derivative. wikipedia.org
1903: A more effective synthesis of quinazoline was developed by Siegmund Gabriel from o-nitrobenzylamine. wikipedia.orgnih.gov
Mid-20th Century: The discovery of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the Chinese plant Dichroa febrifuga, spurred significant interest in the therapeutic potential of this class of compounds. imrpress.comresearchgate.net
1950s-1960s: Synthetic quinazolinone derivatives gained prominence with the development of methaqualone, a sedative and hypnotic drug. wikipedia.org This marked a key moment in the application of synthetic quinazolinones in medicine.
Late 20th-Early 21st Century: The focus shifted towards the development of highly specific and potent quinazolinone derivatives. This era saw the approval of anticancer drugs like gefitinib (B1684475) (2003) and lapatinib (B449) (2007), which act as protein kinase inhibitors, demonstrating the scaffold's utility in targeted cancer therapy. wikipedia.org The history of malaria drug development is also intertwined with the emergence of drug resistance, driving further research into novel compounds, including those based on the quinazolinone scaffold. imrpress.comcore.ac.uk
This historical progression from simple synthesis to the creation of targeted therapeutics illustrates the evolution of scientific understanding and the versatile application of the quinazolinone scaffold in addressing various medical challenges. core.ac.uk
Structural Classifications and Nomenclature within the Quinazolinone Family
The quinazolinone family is built upon a bicyclic heterocyclic structure where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring. researchgate.netwikipedia.orgmdpi.com This core structure is also known by other names such as phenmiazine or benzo-1,3-diazine. ekb.egmdpi.com The term "quinazolinone" specifically refers to a quinazoline that has a carbonyl group in its pyrimidine ring. wikipedia.org
Quinazolinones are primarily classified based on the position of this carbonyl (oxo) group, leading to two main isomers. wikipedia.org
Table 2: Major Isomers of Quinazolinone
| Isomer | Description | Source(s) |
|---|---|---|
| 2-Quinazolinone | The carbonyl group is at position 2 of the pyrimidine ring. | wikipedia.org |
Further classification is based on the substitution patterns on the quinazolinone ring system, particularly for the more prevalent 4(3H)-quinazolinone derivatives. nih.govmdpi.commdpi.com
Table 3: Classification of 4(3H)-Quinazolinone Derivatives by Substitution Pattern
| Classification | Description | Source(s) |
|---|---|---|
| 2-Substituted-4(3H)-quinazolinones | A substituent group is attached at the 2-position. | nih.govmdpi.commdpi.com |
| 3-Substituted-4(3H)-quinazolinones | A substituent group is attached at the 3-position (the nitrogen atom). | nih.govmdpi.commdpi.com |
| 2,3-Disubstituted-4(3H)-quinazolinones | Substituent groups are present at both the 2 and 3-positions. | nih.govmdpi.commdpi.com |
The specific nature and position of these substituents significantly influence the molecule's chemical properties and biological activities. mdpi.com This systematic classification and nomenclature are crucial for structure-activity relationship (SAR) studies, which aim to design and synthesize new derivatives with enhanced therapeutic efficacy. ijpsjournal.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTFBAXSPXZDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287618 | |
| Record name | 2-Amino-3H-quinazolin-4-one | |
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Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-19-0 | |
| Record name | 2-Amino-4(1H)-quinazolinone | |
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| Record name | NSC 51782 | |
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| Record name | 2-Amino-3H-quinazolin-4-one | |
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| Record name | 2-amino-3,4-dihydroquinazolin-4-one | |
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Synthetic Methodologies for 2 Amino 3h Quinazolin 4 One and Its Derivatives
Classical and Established Synthetic Routes
The foundational methods for synthesizing the quinazolinone skeleton predominantly rely on readily available precursors such as anthranilamide and its derivatives. These routes, including the famed Niementowski reaction, have been the bedrock of quinazolinone chemistry for many years.
Reactions Involving Anthranilamide (2-aminobenzamide) Derivatives as Key Starting Materials
Anthranilamide (2-aminobenzamide) is a cornerstone in the synthesis of 4(3H)-quinazolinones due to its ortho-amino and amido functionalities, which are perfectly poised for cyclization reactions.
Condensation Reactions with Aldehydes and Ketones
One of the most direct methods for synthesizing the quinazolinone scaffold is the cyclocondensation of anthranilamide with various aldehydes and ketones. frontiersin.orgresearchgate.net This reaction typically proceeds in two stages: an initial condensation to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, followed by an oxidation step to yield the aromatic 4(3H)-quinazolinone. brieflands.comnih.gov
The initial nucleophilic attack of the amino group of anthranilamide on the carbonyl carbon of the aldehyde or ketone, often promoted by a catalyst, forms a Schiff base intermediate. nih.gov This is followed by an intramolecular cyclization to furnish the dihydroquinazolinone derivative. nih.gov A variety of catalysts and reaction conditions have been employed to facilitate this transformation, including p-toluenesulfonic acid (p-TsOH) with an oxidant like phenyliodine diacetate (PIDA), and various Lewis acids. frontiersin.orgbrieflands.com The scope of the reaction is broad, accommodating aromatic, aliphatic, and heterocyclic aldehydes. nih.gov
| Starting Materials | Catalyst/Reagent | Oxidant | Product | Yield (%) | Ref |
| Anthranilamide, Benzaldehyde (B42025) | p-TsOH | PIDA | 2-Phenyl-4(3H)-quinazolinone | 92 | brieflands.com |
| Anthranilamide, Various Aldehydes | Ga-MCM-22 Zeolite | - (forms dihydro product) | 2-Aryl/Alkyl-2,3-dihydroquinazolin-4(1H)-ones | 85-95 | nih.gov |
| Anthranilamide, Aromatic Aldehydes | I2/KI in water | I2/KI | 2-Aryl-4(3H)-quinazolinones | Good to Excellent | researchgate.net |
| Anthranilamide, Aldehydes | VO(acac)2 | Molecular Oxygen (air) | 2-Substituted-4(3H)-quinazolinones | Good to Excellent | exlibrisgroup.com |
| Anthranilamide, Aldehydes | None (Solventless) | Air | 2-Substituted-4(3H)-quinazolinones | High | nih.govorganic-chemistry.org |
Reactions with Carboxylic Acids, Esters, and Alcohols
While direct condensation with carboxylic acids can be challenging due to acid-base salt formation, related functional groups like esters and alcohols are effective substrates. libretexts.org The use of orthoesters in a three-component reaction with isatoic anhydride (B1165640) (which generates anthranilamide in situ) and an amine is a versatile method for producing 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net
More recently, metal-catalyzed dehydrogenative coupling reactions have emerged as a powerful tool. acs.org In these processes, 2-aminobenzamides react with alcohols, which are oxidized in situ to the corresponding aldehydes. exlibrisgroup.comnih.gov This cascade reaction, often catalyzed by palladium, nickel, or vanadium complexes, avoids the need to handle potentially unstable aldehydes and uses alcohols as convenient aldehyde surrogates. exlibrisgroup.comacs.orgnih.gov The reaction proceeds via alcohol oxidation, condensation with the aminobenzamide, cyclization, and a final dehydrogenation step to yield the quinazolinone. nih.gov
Utilization of Isatoic Anhydride as a Precursor
Isatoic anhydride is a highly valuable and versatile precursor for 2-Amino-3H-quinazolin-4-one and its derivatives. organic-chemistry.org Its utility stems from its ability to react with nucleophiles, leading to the ring-opening of the anhydride and the formation of an anthranilamide intermediate. frontiersin.orgexlibrisgroup.com This in situ generation of the key precursor allows for efficient one-pot, multi-component reactions. nih.govresearchgate.net
For instance, the reaction of isatoic anhydride with an amine generates an N-substituted anthranilamide, which can then undergo cyclization with another component. researchgate.net A common and efficient strategy involves a three-component reaction of isatoic anhydride, an amine (or ammonium (B1175870) acetate (B1210297) for the unsubstituted 3-position), and an aldehyde or orthoester. nih.govresearchgate.net This approach is widely used due to its operational simplicity and the accessibility of the starting materials. exlibrisgroup.com
Niementowski Reaction and its Modern Adaptations
The Niementowski quinazoline (B50416) synthesis, first reported by Stefan Niementowski in 1895, is a classical method involving the thermal condensation of an anthranilic acid with an amide to form a 3H-quinazolin-4-one. organic-chemistry.org This reaction has been a mainstay in quinazolinone synthesis, though it often requires high temperatures and can result in moderate yields, with reactivity decreasing as the molecular weight of the amide increases. scilit.comnih.gov
Modern adaptations have sought to improve the efficiency and conditions of the original reaction. A significant modification involves the substitution of anthranilic acid with isatoic anhydride, which reacts with a carboxamide to form the quinazolinone. nih.govnih.gov Furthermore, the application of microwave irradiation has been shown to dramatically improve the reaction, leading to shorter reaction times, improved yields, and easier work-up procedures, often under solvent-free conditions. scilit.comnih.govku.edu These adaptations have broadened the applicability and efficiency of this century-old reaction. organic-chemistry.org
Advanced and Green Chemistry Approaches
In line with the growing demand for sustainable chemical processes, significant efforts have been directed towards developing advanced and green synthetic routes to quinazolinones. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.
A prominent green strategy is the use of microwave irradiation, which has been successfully applied to various quinazolinone syntheses, including the Niementowski reaction and condensations involving anthranilamide. acs.orgscilit.comnih.gov Similarly, ultrasound-assisted synthesis has been reported as a highly efficient, one-pot, solvent-free method for preparing quinazoline derivatives. nih.govnih.gov
Solvent-free, or "neat," reactions represent another key green approach. Heating a mixture of anthranilamide and an aldehyde in the absence of a solvent, using air as a cheap and environmentally benign oxidant, provides a catalyst-free, one-step route to 4(3H)-quinazolinones. nih.govorganic-chemistry.org Other green methodologies include the use of recyclable catalysts, such as zeolites (e.g., Ga-MCM-22), and the use of eco-friendly solvents like water or deep eutectic solvents. nih.govnih.gov These advanced methods not only offer environmental benefits but also often provide advantages in terms of yield, reaction time, and operational simplicity. researchgate.net
Metal-Catalyst-Free Syntheses
In alignment with the principles of green chemistry, significant efforts have been directed towards the development of synthetic routes that avoid the use of transition-metal catalysts. These methods reduce costs, minimize toxic metal residues in the final products, and simplify purification processes.
One prominent metal-free approach involves the oxidative cyclization of readily available starting materials. An efficient and selective procedure has been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes. mdpi.comresearchgate.net This method utilizes di-tert-butyl peroxide (DTBP) as an oxidant and p-toluenesulfonic acid (p-TsOH) as an additive, proceeding without any metal catalyst. mdpi.com Another effective transition-metal-free protocol involves the cyclocondensation of 2-aminobenzamides with benzoyl chlorides. rsc.org This reaction employs potassium carbonate (K2CO3) as a mild base and polyethylene (B3416737) glycol (PEG-200) as a recyclable and environmentally benign solvent, delivering excellent yields across a broad range of substrates. rsc.org These methodologies highlight a move towards more sustainable and economical synthesis of pharmacologically relevant quinazolinones. mdpi.comresearchgate.net
| Starting Material 1 | Starting Material 2 | Conditions | Yield |
| o-Aminobenzamide | Styrene (B11656) | DTBP (oxidant), p-TsOH (additive), DMSO, 120°C | Moderate to Excellent |
| 2-Amino benzamide | Benzoyl chloride | K2CO3 (base), PEG-200 (solvent), 130°C | 70-99% |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. Compared to conventional heating methods, microwave irradiation offers advantages such as significantly reduced reaction times, improved product yields, and cleaner reaction profiles. benthamdirect.comuin-malang.ac.idnih.gov
The synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrates the profound efficiency of this technique. A reaction that required 10 hours to complete using conventional reflux heating was finished in just 5 minutes under microwave irradiation (800 W), with the yield improving from 79% to 87%. uin-malang.ac.id Similarly, the synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester was found to be highly efficient in a microwave reactor. tandfonline.com This rapid and efficient heating method has been widely applied to various quinazolinone syntheses, including the Niementowski reaction and the construction of complex polyheterocyclic systems, establishing it as a cornerstone of modern synthetic chemistry. nih.gov
| Compound | Synthesis Method | Reaction Time | Yield |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | 10 hours | 79% |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800 W) | 5 minutes | 87% |
| 3-Amino-2-phenylquinazolin-4(3H)-one | Microwave Irradiation (800 W) | 4 minutes | 81% |
| 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | Microwave Irradiation (800 W) | 4 minutes | 85% |
Visible Light-Induced Condensation Cyclization
Harnessing visible light as a renewable and clean energy source represents a significant advancement in green synthetic chemistry. Photochemical methods for quinazolinone synthesis are attractive as they often proceed under mild, ambient temperature conditions without the need for metal catalysts. nih.gov
A straightforward and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.org This reaction uses fluorescein (B123965) as an organic photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant, affording a variety of products in good to excellent yields. nih.govrsc.org Another innovative approach achieves the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides using visible light from a blue LED in the absence of any photocatalyst or additive. rsc.org Mechanistic studies suggest this reaction proceeds through a radical pathway, offering a simple and efficient route to the desired products. rsc.org
| Reactants | Conditions | Catalyst/Additive | Yield |
| 2-Aminobenzamides + Aldehydes | Visible Light Irradiation | Fluorescein (photocatalyst), TBHP (oxidant) | Good to Excellent |
| Benzyl bromides + 2-Aminobenzamides | 18 W Blue LED, Room Temp, 28h | None | Up to 93% |
Graphene Oxide Nanosheet Catalysis in Aqueous Media
The use of heterogeneous catalysts is highly desirable for sustainable chemical processes, as they can be easily separated from the reaction mixture and reused. Graphene oxide (GO) nanosheets have emerged as a highly effective carbocatalyst for the synthesis of quinazolinone derivatives in aqueous media. rsc.orgrsc.org
This strategy allows for the construction of quinazolin-4(3H)-ones from anthranilamide and various aldehydes or ketones in water at room temperature. rsc.orgrsc.org The GO nanosheets also efficiently catalyze the reaction of anthranilamide with β-ketoesters or 1,3-diketones, which proceeds through a selective C–C bond cleavage under metal- and oxidant-free conditions at an elevated temperature. rsc.orgrsc.org This "on-water" synthesis, combined with the recyclability of the GO catalyst, provides a simple, environmentally friendly, and efficient pathway to the quinazolinone core. rsc.org
| Reactants | Catalyst | Medium | Key Feature |
| Anthranilamide + Aldehyde/Ketone | Graphene Oxide (GO) Nanosheets | Water (Aqueous) | Room temperature synthesis |
| Anthranilamide + β-ketoester/1,3-diketone | Graphene Oxide (GO) Nanosheets | Water (Aqueous) | Selective C-C bond cleavage |
Electrochemical Synthesis
Electrochemical synthesis offers a unique and powerful alternative to conventional methods by using electrical current to drive chemical reactions. This approach can often be performed under mild conditions without the need for chemical oxidants or reductants, thus minimizing waste. Several electrochemical methods have been developed for the synthesis of quinazolin-4(3H)-one derivatives.
One such method involves an acid-catalyzed cyclization of 2-aminobenzamides using a simple setup with carbon and aluminum electrodes and acetic acid as an inexpensive electrolyte. arkat-usa.org Another advanced protocol is the metal-free and acceptor-free dehydrogenative oxidation/cyclization of benzylic chlorides and 2-aminobenzamides. organic-chemistry.org This reaction is conducted in an undivided cell, demonstrating high atom economy. rsc.org Furthermore, an electrochemically induced C(sp3)–H amination of 2-aminobenzamides with ketones has been developed, using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst and molecular oxygen as the ultimate oxidant. rsc.org These electrochemical strategies provide a green and efficient platform for constructing the quinazolinone ring system. organic-chemistry.org
| Starting Materials | Key Conditions | Catalyst/Mediator | Outcome |
| 2-Aminobenzamides | Carbon and Aluminum electrodes | Acetic acid (electrolyte) | Acid-catalyzed cyclization |
| Benzylic chlorides + 2-Aminobenzamides | Reticulated vitreous carbon (RVC) anode, Pt cathode | Bu4NBF4 (electrolyte) | Anodic dehydrogenative oxidation/cyclization |
| 2-Aminobenzamides + Ketones | Undivided cell, O2 oxidant | TBAI (catalyst) | C(sp3)–H amination/cyclization |
Multi-Component Reactions (MCRs) for Diversified Synthesis
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more starting materials react in a single step to form a final product that incorporates the majority of the atoms from the reactants. aurigeneservices.commdpi.com MCRs are prized for their high efficiency, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. mdpi.comnih.gov
A novel three-component reaction has been developed for the synthesis of 2-amino-3-substituted quinazolinones from isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com The reaction proceeds through a cascade of events including ring-opening of the anhydride, decarboxylation, and subsequent heterocyclization to furnish the products in good yields. aurigeneservices.com Another powerful MCR strategy utilizes the Ugi four-component reaction (Ugi-4CR). nih.gov In one protocol, an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation rapidly assembles polycyclic quinazolinones. A second, orthogonal approach uses cyanamide (B42294) as an amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.gov These MCR-based methods provide a highly flexible and efficient means to access structurally diverse quinazolinone derivatives.
Regioselective Synthesis and Functionalization Strategies
Regioselectivity, the control over which position on a molecule reacts, is a critical challenge in the synthesis of substituted heterocycles like 2-aminoquinazolin-4-ones. The quinazolinone core has multiple nitrogen atoms that can be functionalized, and controlling the site of substitution is key to accessing specific isomers with distinct biological properties.
A notable example of regioselective synthesis is the reaction of methyl anthranilates with N-arylcyanamides. rsc.orgnih.gov The outcome of this reaction is dictated by the choice of catalyst and conditions. When the reaction is conducted in the presence of p-toluenesulfonic acid (p-TsOH), the major product is the 3-aryl-2-aminoquinazolin-4-one. rsc.orgnih.gov In stark contrast, when the same reactants are treated with trimethylsilyl (B98337) chloride (TMSCl) followed by a Dimroth rearrangement in aqueous ethanolic sodium hydroxide (B78521), the reaction exclusively yields the regioisomeric 2-(N-arylamino)quinazolin-4-one. rsc.orgnih.govnih.gov This rearrangement provides a reliable method for synthesizing the N2-substituted isomer, which can be difficult to obtain directly. nih.gov Such regioselective control is crucial for the targeted synthesis of specific, functionally distinct quinazolinone derivatives.
| Reactants | Conditions | Product (Regioisomer) |
| Methyl anthranilate + N-arylcyanamide | p-TsOH, t-BuOH, reflux | 3-Aryl-2-aminoquinazolin-4-one (N3-substituted) |
| Methyl anthranilate + N-arylcyanamide | 1. TMSCl, t-BuOH, 60°C 2. NaOH, EtOH/H2O, reflux | 2-(N-Arylamino)quinazolin-4-one (N2-substituted) |
Substitution Reactions at Various Positions of the Quinazolinone Ring
The quinazolinone ring system allows for substitution at several positions, enabling the synthesis of a diverse library of compounds. Common starting materials for these syntheses include anthranilic acid and its derivatives. For instance, the reaction of anthranilic acid with acetic anhydride can yield a benzoxazinone (B8607429) intermediate, which can then be reacted with various nucleophiles to form substituted quinazolinones.
Halogen-substituted phenyl-quinazolinone derivatives have been prepared and structurally characterized to explore structure-activity relationships. Furthermore, substitutions on the main aromatic ring of the quinazolinone, such as the introduction of iodine at the 6 and 8 positions, have been shown to significantly impact biological activity.
Functional Group Tolerance in Synthetic Protocols
Modern synthetic methodologies for quinazolinone derivatives often emphasize broad functional group tolerance, allowing for the incorporation of a wide array of chemical moieties. Copper(I) bromide, for example, catalyzes a domino reaction of alkyl halides and anthranilamides to produce 2-substituted quinazolin-4(3H)-ones with good to excellent yields and compatibility with various functional groups. organic-chemistry.org Similarly, a palladium-catalyzed oxidative three-component coupling of N-substituted anthranilamides, isocyanides, and arylboronic acids demonstrates good functional group tolerance. organic-chemistry.org
The development of metal-free and catalyst-free conditions is another area of focus. An efficient and selective oxidative procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes has been developed, highlighting sustainability and environmental friendliness. mdpi.com This method tolerates common electron-donating functional groups on the styrene, which are typically sensitive to strong oxidants. mdpi.com Additionally, photoredox catalyzed cyclization reactions have been explored for the synthesis of polysubstituted pyrroles, demonstrating wide substrate scope and functional group tolerance. acs.org
Synthesis of Specific Derivative Classes
2-Aminomethyl Quinazolin-4(3H)-ones
The synthesis of 2-aminomethyl quinazolin-4(3H)-ones has been explored to create derivatives with potential biological activities. The general approach often involves the condensation of 2-aminobenzamide (B116534) with various aldehydes. nih.govacs.org This reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov The resulting 2-substituted quinazolin-4(3H)-ones can then be further modified.
| Starting Material | Reagent | Product |
| 2-Aminobenzamide | Various Aldehydes | 2-Substituted quinazolin-4(3H)-ones |
3-Amino-2-substituted Quinazolin-4(3H)-one Derivatives
The introduction of an amino group at the 3-position of the quinazolinone ring provides a key site for further functionalization. A common method for synthesizing the 3-amino-2-methyl-quinazolin-4(3H)-one scaffold involves a microwave-assisted green process starting from the corresponding benzoxazinones and reacting them with hydrazine (B178648) monohydrate. mdpi.com This method has been used to produce a variety of substituted derivatives in good to excellent yields. mdpi.com
Another approach involves the reaction of a 2-substituted-4H-benzo[d] mdpi.comsapub.orgoxazin-4-one with hydrazine hydrate (B1144303) in a solvent like pyridine. uin-malang.ac.id Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods for this transformation. uin-malang.ac.id For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one saw a yield increase from 79% with conventional heating (10 hours) to 87% with microwave irradiation (5 minutes). uin-malang.ac.id
The 3-amino group serves as a versatile handle for creating further derivatives. For instance, condensation with various aromatic aldehydes can yield Schiff bases. nih.gov
Table of Synthesized 3-Amino-2-methyl-quinazolin-4(3H)-one Derivatives mdpi.com
| Compound | Substituent | Melting Point (°C) | Yield (%) |
| 3b | 6-methyl | 170–171 | 31 |
| 3c | H | 142–143 | 35 |
| 3d | 6-fluoro | 198–199 | 51 |
| 3f | 7-chloro | 197–200 | 40 |
| 3j | 6-nitro | 178–180 | 85 |
| 3k | 7-nitro | 218–219 | 48 |
N-Substituted Quinazolinone Derivatives for Pharmacokinetic Optimization
Modification of the quinazolinone scaffold through N-substitution is a key strategy for optimizing the pharmacokinetic properties of these compounds. In silico studies have shown that certain 2-substituted quinazolin-4(3H)-ones exhibit high gastrointestinal absorption and are not expected to be P-glycoprotein substrates, which is a favorable characteristic for drug candidates. nih.gov
Lead optimization strategies often involve replacing or modifying substituents to enhance activity and improve pharmacokinetic profiles. For example, in the development of PDE-4 inhibitors, replacing a quinazoline ring with a quinazolin-4(3H)one led to optimized hybrid compounds. nih.gov Similarly, N-substitution on an indolin-2-one moiety linked to a 2-methylquinazolin-4(3H)-one was found to be essential for anti-proliferative activity. nih.gov These modifications are crucial for developing quinazolinone-based compounds into viable therapeutic agents.
Chemical Reactivity and Transformation of 2 Amino 3h Quinazolin 4 One Derivatives
Oxidation Reactions
Oxidative reactions involving the 2-amino-3H-quinazolin-4-one core often focus on the synthesis of the quinazolinone ring itself through oxidative cyclization. An efficient and environmentally benign method involves the reaction of 2-aminobenzamides with styrenes. mdpi.com In this metal- and catalyst-free process, an oxidant like tert-butyl hydroperoxide (TBHP) facilitates the oxidative cleavage of the styrene (B11656) to an in-situ aldehyde. This aldehyde then undergoes condensation with the 2-aminobenzamide (B116534), followed by an intramolecular cyclization and subsequent oxidation to yield the final 2-substituted quinazolin-4(3H)-one. mdpi.com
A plausible mechanism for this transformation begins with the oxidation of styrene to benzaldehyde (B42025). The benzaldehyde then condenses with 2-aminobenzamide to form an imine intermediate. This intermediate undergoes cyclization, which is then followed by an oxidation step to afford the aromatic quinazolinone ring system. mdpi.com Another approach utilizes visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes with a photocatalyst, where an oxidant is also employed. nih.gov
Reduction Reactions
Reduction reactions are pivotal in modifying the substituents on the this compound framework, particularly for the synthesis of amino-substituted derivatives. A common strategy involves the reduction of a nitro group attached to the quinazolinone ring. For instance, nitro-substituted quinazolinones can be readily reduced to their corresponding amino derivatives via hydrogenation. nih.gov This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.govnih.gov This transformation is a key step in synthetic pathways that aim to introduce an amino group at a specific position on the benzene (B151609) ring portion of the scaffold, which can then be used for further functionalization. nih.gov
Nucleophilic and Electrophilic Substitution Reactions
The this compound skeleton is amenable to both nucleophilic and electrophilic substitution reactions, allowing for extensive derivatization.
Nucleophilic Substitution: The amino group at the 2-position, as well as other positions on the quinazoline (B50416) ring, can act as a nucleophile. For instance, the amino group can be acylated by reacting with acid chlorides like acetyl chloride or 3,5-dinitrobenzoyl chloride. sapub.orgmdpi.com Furthermore, derivatives with leaving groups, such as a chlorine atom, are susceptible to nucleophilic substitution. A chloro group can be displaced by nucleophiles like thiourea (B124793) in the presence of a base. sapub.org In some syntheses, a 4-chloroquinazoline (B184009) intermediate is reacted with various amines or hydrazine (B178648) to produce 4-amino or 4-hydrazinyl derivatives, respectively. acs.orgnih.gov
Electrophilic Substitution: The amino group can also be targeted by electrophiles. For example, N-alkylation can be achieved using reagents like iodomethane (B122720) in the presence of a base such as sodium hydride. nih.gov Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, leads to the formation of sulfonamide derivatives. nih.gov These reactions highlight the ability to modify the exocyclic amino group, which is crucial for tuning the molecule's properties.
Ring-Opening and Ring-Closure Reactions
Ring-opening and ring-closure reactions are fundamental to the synthesis and transformation of the quinazolinone core.
Ring-Closure: The most common method for forming the quinazolinone ring is through the cyclization of 2-aminobenzamide or related precursors. nih.govmdpi.com For example, amides derived from 2-amino-3-nitrobenzoic acid can undergo ring closure upon treatment with aqueous sodium hydroxide (B78521) under reflux to yield nitro-substituted quinazolinones. nih.govmdpi.com Another versatile approach involves the one-pot reaction of anthranilic acid with phenylcyanamide (B1618024) and chlorotrimethylsilane, which, after a Dimroth rearrangement, affords the 2-aminoquinazolin-4-one structure. nih.gov Isatoic anhydride (B1165640) is also a common starting material, which upon reaction with an amine, undergoes ring opening and subsequent decarboxylation, followed by cyclization to form the quinazolinone ring. aurigeneservices.commdpi.com In some cases, using solvents can lead to undesirable ring-opening of the quinazolinone product; this can be circumvented by employing solvent-free fusion reactions at high temperatures. researchgate.net
Ring-Opening: While generally stable, the quinazolinone ring can undergo opening under certain conditions. During the synthesis of 3-amino-2-phenyl quinazolin-4(3H)-one, the use of a solvent can sometimes lead to the opening of the heterocyclic ring. researchgate.net The reaction of a benzoxazinone (B8607429) with hydrazine hydrate (B1144303) proceeds through a ring-opening mechanism by nucleophilic attack of hydrazine, forming an open-chain intermediate which then undergoes intramolecular cyclization to form the 3-amino-quinazolinone ring. uin-malang.ac.id
Condensation and Cyclization Reactions to Form Fused Heterocycles
The this compound framework is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The reactive sites on the quinazolinone core, particularly the amino group and the adjacent nitrogen and carbonyl groups, can participate in condensation and cyclization reactions.
For instance, 3-amino-quinazolinone derivatives can react with various reagents to build additional rings. The reaction of a 4-hydrazinoquinazoline (B1199610) derivative with carbon disulfide or acetic anhydride can lead to the formation of fused triazoloquinazoline systems. ekb.eg Similarly, intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, catalyzed by formic acid, can yield bioactive tricyclic quinazolines like 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones and 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones. nih.gov The amino group at the 3-position is a key nucleophilic center for constructing these condensed heterocyclic rings. sapub.org Furthermore, the synthesis of pyrazolo[1,5-c]quinazolines can be achieved through a four-component reaction involving 2-azidobenzaldehyde, isocyanide, sulfonyl hydrazide, and alkynes, showcasing the versatility of quinazoline precursors in building fused systems. mdpi.com
Reactions with Specific Reagents and their Products
The reactivity of this compound derivatives has been extensively explored with a variety of specific reagents, leading to a diverse range of products. The exocyclic amino group readily forms Schiff bases upon reaction with various aldehydes. sapub.orgresearchgate.net These Schiff bases can be further modified. For example, reaction with chloroacetyl chloride can introduce a reactive handle for subsequent nucleophilic substitutions. researchgate.net
Derivatives containing a chloroacetylamino group can react with a range of nucleophiles like thioglycolic acid, ethyl glycinate, and 2-aminoethanol to afford various heterocyclic and open-chain derivatives. researchgate.net Additionally, reactions with potassium thiocyanate, potassium cyanate, and malononitrile (B47326) on such activated quinazolinones lead to the synthesis of diverse quinazolinone derivatives. researchgate.net
Reactions with Hydrazine and its Derivatives
Hydrazine and its derivatives are particularly important reagents in the chemistry of quinazolinones, primarily for introducing the 3-amino group or a hydrazinyl moiety for further elaboration.
The reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with hydrazine hydrate is a standard and efficient method to synthesize 3-amino-2-substituted-quinazolin-4(3H)-ones. sapub.orgmdpi.comuin-malang.ac.id The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the benzoxazinone, leading to ring opening and subsequent intramolecular cyclization to form the stable quinazolinone ring. uin-malang.ac.id
Furthermore, quinazolinone derivatives can be converted into hydrazinoquinazolines. For example, a 2-aryl-4-chloroquinazoline, prepared from the corresponding quinazolin-4(3H)-one, reacts with hydrazine in ethanol (B145695) to yield the desired 2-arylquinazolin-4-hydrazine in excellent yields. acs.org These hydrazinyl derivatives are valuable intermediates. They can be condensed with aldehydes and ketones to form hydrazones or cyclized with reagents like carbon disulfide to create fused heterocyclic systems such as triazoloquinazolines. ekb.eg
Reactions with Aldehydes and Ketones (Schiff Base Formation)
The condensation of the 3-amino group of this compound derivatives with aldehydes or ketones is a common method for synthesizing Schiff bases (imines). This reaction typically involves heating the primary amine with the carbonyl compound in a suitable solvent, often with an acid catalyst. sapub.org The formation of the azomethine (C=N) group is a key transformation, leading to compounds with diverse applications.
The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. sapub.org Studies have shown that condensing 3-amino-2-methyl-quinazolin-4(3H)-one with various aromatic aldehydes in absolute ethanol readily yields the corresponding Schiff bases. impactfactor.org The successful formation of these compounds is often confirmed by spectral data. For instance, IR spectroscopy shows the disappearance of the N-H stretching bands of the amino group and the appearance of a characteristic stretching band for the C=N bond in the range of 1595-1655 cm⁻¹. impactfactor.org
Similarly, 3-amino-2-methylquinazoline derivatives have been reacted with 2,3-indolinedione (isatin) in the presence of glacial acetic acid to furnish the corresponding Schiff bases. These products can then serve as intermediates for further reactions, such as the synthesis of Mannich bases.
Detailed research has explored the synthesis of numerous Schiff bases derived from 3-amino-2-methylquinazolin-4(3H)-one and various substituted aromatic aldehydes. The structures of these novel compounds are typically confirmed through IR, ¹H-NMR, ¹³C-NMR, and mass spectral analysis.
| Carbonyl Compound | Reaction Conditions | Resulting Schiff Base | Reported Yield (%) | Reference |
|---|---|---|---|---|
| Various Aromatic Aldehydes | Condensation reaction | Novel Schiff bases | Not specified | ekb.eg |
| 4-Chlorobenzaldehyde | Absolute ethanol | 3-[(4-chlorobenzelidine) amino]-2-methylquinazolin-4-(3H)one | 83 | impactfactor.org |
| 2,3-Indolinedione (Isatin) | Glacial acetic acid | 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one | Not specified |
Reactions with Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile reagent with three reactive chlorine atoms that can be displaced by nucleophiles in a stepwise manner, often controlled by temperature. The 3-amino group of quinazolinone derivatives can act as a nucleophile, attacking the electrophilic carbon atoms of the triazine ring.
Research has demonstrated the nucleophilic attack of 3-amino-2-phenyl-quinazolin-4(3H)-one on cyanuric chloride. This reaction leads to the formation of a monosubstituted 1,3,5-triazine (B166579) derivative, specifically 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-phenyl-2,3-dihydroquinazolin-4(4aH)-one. This initial substitution provides a scaffold that can be further functionalized by reacting the remaining chlorine atoms on the triazine ring with other nucleophiles, such as amino acids, to create more complex di- and tri-substituted triazine derivatives.
| Quinazolinone Derivative | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 3-Amino-2-phenyl-quinazolin-4(3H)-one | Cyanuric Chloride | Nucleophilic Substitution | 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-phenyl-2,3-dihydroquinazolin-4(4aH)-one |
Reactions with Carbonimidic Dibromides
A review of the conducted literature search did not yield specific information regarding the reaction of this compound or its derivatives with carbonimidic dibromides.
Compound Index
| Compound Name |
|---|
| This compound |
| 3-Amino-2-methyl-quinazolin-4(3H)-one |
| 3-Amino-2-phenyl-quinazolin-4(3H)-one |
| 4-Chlorobenzaldehyde |
| 2,3-Indolinedione (Isatin) |
| Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) |
| 3-[(4-chlorobenzelidine) amino]-2-methylquinazolin-4-(3H)one |
| 3-{(2'-oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one |
| 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-phenyl-2,3-dihydroquinazolin-4(4aH)-one |
| Carbonimidic dibromides |
Advanced Characterization Techniques in the Study of 2 Amino 3h Quinazolin 4 One Derivatives
Spectroscopic Analysis
Spectroscopic techniques are fundamental in the analysis of 2-Amino-3H-quinazolin-4-one derivatives, offering detailed information about their electronic structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
In the ¹H NMR spectra of this compound derivatives, the protons on the quinazolinone core and its substituents exhibit characteristic chemical shifts (δ) measured in parts per million (ppm). For instance, the aromatic protons of the quinazolinone ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The amino group protons (NH₂) often present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton of the N-H group in the quinazolinone ring is also observed as a singlet, often at a very downfield position (δ > 10 ppm), due to hydrogen bonding.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the quinazolinone ring is particularly characteristic, appearing at a significantly downfield chemical shift, typically in the range of δ 160-175 ppm. The aromatic carbons of the fused benzene (B151609) ring and any aryl substituents also show distinct signals in the aromatic region (δ 110-150 ppm).
Here are some representative NMR data for derivatives of this compound:
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | 11.24 (s, 1H, NH), 9.14 (s, 1H, NH), 7.97 (d, J = 8.5 Hz, 1H), 7.81 (s, 2H), 7.47 (d, J = 2.0 Hz, 1H), 7.30 (dd, J = 8.4, 2.1 Hz, 1H), 7.25 (t, J = 1.9 Hz, 1H) nih.gov | 161.01 (C=O) nih.gov |
| 7-Chloro-2-((3,5-difluorophenyl)amino)quinazolin-4(3H)-one | 11.08 (s, 1H, NH), 9.13 (s, 1H, NH), 7.94 (d, J = 8.4 Hz, 1H), 7.53–7.42 (m, 3H), 7.26 (dd, J = 8.4, 2.1 Hz, 1H), 6.85 (tt, J = 9.2, 2.4 Hz, 1H) nih.gov | 163.47 (d, J = 15.7 Hz), 161.54 (d, J = 15.5 Hz), 160.98 (C=O) nih.gov |
| 3-amino-2-methylquinazolin-4(3H)-one | 8.08 (d, 1H), 7.63–7.61 (m, 2H), 7.36–7.31 (m, 1H), 5.15 (s, 2H, NH₂), 2.66 (s, 3H, CH₃) mdpi.com | Not available |
| 3-amino-6-bromo-2-methylquinazolin-4(3H)-one | 8.15 (s, 1H), 7.89 (dd, J = 8.4 Hz, 1H), 7.53 (d, J = 8.6, 1H), 5.83 (s, 2H, NH₂), 2.57(s, 3H, CH₃) mdpi.com | Not available |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 8.20 (1H, dd, J=8Hz), 7.84 (1H, dt, J=7.2Hz; 1.2Hz), 7.69 (1H, d, J=8Hz), 7.59-7.42 (5H, m), 5.51 (2H, s, NH₂) uin-malang.ac.id | 161.5 (C=O), 154.9, 147.2, 135.4, 135.0, 132.0, 131.1, 130.6, 129.3, 128.0, 127.8, 127.4, 126.6, 121.1 uin-malang.ac.id |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds.
A strong absorption band is typically observed in the region of 1650-1710 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the quinazolinone ring. sapub.orgmdpi.com The N-H stretching vibrations of the primary amino group (NH₂) usually appear as two distinct bands in the range of 3200-3500 cm⁻¹. sapub.org The N-H stretching of the secondary amine within the quinazolinone ring can also be observed in this region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and heterocyclic rings appear in the 1450-1650 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Amide) | 1650-1710 sapub.orgmdpi.com |
| N-H (Amino group) | 3200-3500 sapub.org |
| C-H (Aromatic) | > 3000 |
| C=C and C=N (Aromatic/Heterocyclic) | 1450-1650 |
For example, the IR spectrum of 3-amino-2-methyl-quinazolin-4(3H)-one shows a C=O stretching absorption at 1695 cm⁻¹ and NH₂ stretching vibrations at 3200-3450 cm⁻¹. sapub.org In another example, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one displays a C=O amide peak at 1672 cm⁻¹ and N-H stretching at 3461 and 1614 cm⁻¹. uin-malang.ac.id
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) provides the molecular weight of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the mass spectrum of 2-phenylquinazolin-4(3H)-one shows a molecular ion peak at m/z 222. mdpi.com
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of this compound derivatives typically exhibit two main absorption bands. researchgate.net A band at shorter wavelengths is attributed to the π → π* transitions within the aromatic system, while a band at longer wavelengths is often due to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. sapub.orgresearchgate.net For example, some derivatives show intense absorption maxima around 313 nm and 256 nm, which are attributed to n → π* and π → π* electronic transitions, respectively. sapub.org The stability of these compounds in solution can also be monitored by recording their UV-Vis absorption spectra over time. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
For example, the crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one revealed that the molecule is planar. nih.govresearchgate.net In the crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers through N—H⋯O interactions. iucr.org These types of detailed structural insights are invaluable for understanding the solid-state properties of these compounds.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed structure. For many newly synthesized this compound derivatives, elemental analysis is a standard characterization method to confirm their purity and composition. sapub.org
Structure Activity Relationship Sar Studies of 2 Amino 3h Quinazolin 4 One Derivatives
Impact of Substituents at Position 2 on Biological Activity
The substituent at the C-2 position of the quinazolinone core plays a pivotal role in determining the biological activity of the resulting derivatives. Research has shown that both the nature and steric properties of the substituent at this position can significantly influence the compound's therapeutic efficacy.
For instance, in the context of anticancer activity, the substitution at the 2-position with either alkyl or heteroaryl moieties can markedly boost the inhibitory potential of the compounds. mdpi.com Some studies have indicated that derivatives with aliphatic substituents at the C-2 position exhibit higher potency against certain cancer cell lines compared to those with aromatic substituents. nih.gov Specifically, the presence of a propyl group at C-2 was found to enhance cytotoxic activity against HeLa cells, whereas phenyl and nitrophenyl groups at the same position resulted in diminished activity. nih.gov
Conversely, for the inhibition of the breast cancer resistance protein (BCRP), a phenyl group at the C-2 position is considered an essential requirement. nih.gov Furthermore, the electronic properties of substituents on a C-2 phenyl ring can also modulate activity. For example, a polar 2,4-dihydroxyphenyl group at C-2 of the quinazoline (B50416) scaffold has been identified as having an active structural geometry for anticancer activity. researchgate.net
The introduction of a thioalkyl group at the C-2 position has been shown to increase the activity of certain quinazolinone derivatives. nih.gov In the development of dihydrofolate reductase (DHFR) inhibitors, compounds featuring a thiazole (B1198619) group at the 2-position demonstrated greater activity than those with nicotinic or nitrobenzoic acid substituents. nih.gov
Table 1: Impact of C-2 Substituents on Anticancer Activity
| C-2 Substituent | Effect on Activity | Reference |
|---|---|---|
| Propyl | Improved cytotoxicity against HeLa cells | nih.gov |
| Phenyl | Lower cytotoxic activity | nih.gov |
| Nitrophenyl | Lower cytotoxic activity | nih.gov |
| 2,4-dihydroxyphenyl | Favorable for anticancer activity | researchgate.net |
| Thioalkyl | Increased activity | nih.gov |
Influence of Substituents at Position 3 on Biological Activity
The N-3 position of the 2-Amino-3H-quinazolin-4-one scaffold is another critical site for chemical modification that significantly impacts biological activity. The introduction of various substituents at this position can modulate the compound's interaction with its biological target and alter its pharmacokinetic properties.
For anti-inflammatory and analgesic activities, the nature of the substituent at the N-3 position is crucial. For example, in a series of 3-phenylquinazolinone derivatives, an electron-withdrawing group on the N-3 aryl moiety was found to decrease analgesic activity. mdpi.com Conversely, the cyclization of substituents at the C-2 and N-3 positions to form a (1,3,4)-thiadiazol quinazolinone resulted in derivatives where an alkyl moiety conferred greater analgesic activity than an aryl moiety. mdpi.com
Furthermore, the addition of different heterocyclic moieties at position 3 has been suggested as a strategy to enhance the anti-inflammatory potential of quinazolinone derivatives. nih.gov In a study of newer quinazolinone analogs, the cyclization of arylidene derivatives at the N-3 position into azetidinones and thiazolidinones resulted in compounds with improved anti-inflammatory activity. nih.gov
In the context of antimicrobial activity, substitution at the N-3 position has been reported to be associated with these properties. researchgate.net The substitution of the N-H hydrogen at this position with an ethyl acetate (B1210297) group was shown to increase antibacterial activity, which may be due to the prevention of lactam-lactim tautomerism. nih.gov
Table 2: Influence of N-3 Substituents on Biological Activity
| N-3 Substituent | Biological Activity | Effect | Reference |
|---|---|---|---|
| Aryl with electron-withdrawing group | Analgesic | Decreased activity | mdpi.com |
| (1,3,4)-thiadiazol with alkyl moiety | Analgesic | More active than aryl moiety | mdpi.com |
| Azetidinone/Thiazolidinone | Anti-inflammatory | Improved activity | nih.gov |
Role of Substitution on the Benzene (B151609) Ring of the Quinazolinone Core (e.g., C6, C8)
For antimicrobial applications, the presence of a halogen atom at the C-6 and C-8 positions can enhance activity. nih.gov For instance, 6-bromo-substituted 2-isoxazolidinylquinazolin-4(3H)-ones have demonstrated superior antiviral activity compared to their unsubstituted counterparts. researchgate.net In the realm of anticancer agents, substitutions at the C-6 position have been shown to influence activity. For example, in a series of 6,7-disubstituted-quinazolin-5,8-dione molecules designed as topoisomerase inhibitors, bromo, methyl, and methoxy (B1213986) substitutions at the C-2 of an arylamino group attached to the C-6 of the quinazoline increased activity. nih.gov
The introduction of polar groups at the C-6 or C-8 position can increase the water solubility and bioavailability of quinazolinone derivatives while maintaining potent inhibitory activity. mdpi.com Nitration of 4(3H)-quinazolinones typically occurs at the 6-position. However, the presence of an ortho-directing substituent at the 7-position can lead to the formation of an 8-nitrated product as well. nih.gov
Table 3: Effect of Benzene Ring Substitution on Biological Activity
| Position | Substituent | Biological Activity | Effect | Reference |
|---|---|---|---|---|
| C-6, C-8 | Halogen | Antimicrobial | Enhanced activity | nih.gov |
| C-6 | Bromo | Antiviral | Superior activity | researchgate.net |
| C-6 | Bromo, Methyl, Methoxy on arylamino | Anticancer (Topoisomerase inhibition) | Increased activity | nih.gov |
Stereochemical Considerations and Enantioselective Synthesis
The introduction of chirality into this compound derivatives can lead to enantiomers with distinct biological activities and pharmacokinetic profiles. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a significant consideration in the design of 3-arylquinazolin-4(3H)-ones.
The enantioselective synthesis of these chiral quinazolinones is an area of growing interest. A notable advancement is the development of a peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones, which allows for the synthesis of enantioenriched products with high levels of enantioinduction. nih.gov This method provides access to individual atropisomers, enabling the investigation of their differential biological functions. nih.gov
The stereochemistry of substituents can have a profound impact on biological activity. For instance, research has shown that compounds with specific chiral features can exhibit greater inhibitory activity. mdpi.com The ability to synthesize enantiomerically pure quinazolinones is crucial for developing drugs with improved therapeutic indices, as one enantiomer may be responsible for the desired therapeutic effect while the other may be inactive or contribute to off-target effects. The literature on the enantioselective synthesis of axially chiral quinazolinones is still limited, with many approaches relying on racemic synthesis followed by resolution or diastereoselective synthesis using chiral auxiliaries. nih.gov
Pharmacophore Identification and Lead Optimization
The identification of key pharmacophoric features and subsequent lead optimization are crucial steps in the development of potent and selective this compound-based therapeutic agents. A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity.
For the anti-leishmanial activity of 2-aminoquinazolines, a detailed analysis identified the 'guanidine' linkage as a crucial pharmacophoric element. nih.gov This insight guided the design of a 2-aminoquinazoline (B112073) heterocycle as a basic pharmacophore, and the introduction of various groups at different positions of the quinazoline scaffold led to enhanced antiparasitic potency. nih.gov
Lead optimization strategies often involve modifying a hit compound to improve its activity, selectivity, and pharmacokinetic properties. For instance, in the development of antiviral agents against SARS-CoV-2, N-substituted derivatives of a 2-aminoquinazolin-4-(3H)-one lead compound were designed and synthesized to improve in vivo pharmacokinetics while retaining inhibitory activity. nih.gov This optimization led to the identification of an N-acetyl derivative with high exposure in pharmacokinetic studies. nih.gov
In the optimization of 2-anilino quinazolines as antimalarial agents, the focus was on improving in vitro metabolism and solubility. acs.org This process led to the generation of lead compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.org 3D-QSAR modeling and molecular docking are powerful computational tools used in pharmacophore identification and lead optimization to predict the activity of designed compounds and to study their binding interactions with target receptors. unar.ac.id
Modulation of Physicochemical Properties for Improved Biological Performance
The biological performance of this compound derivatives is intrinsically linked to their physicochemical properties, such as lipophilicity, solubility, and metabolic stability. The strategic modulation of these properties is a key aspect of drug design and lead optimization.
A study focused on the optimization of 4-anilinoquinazoline (B1210976) inhibitors for trypanosome proliferation demonstrated the importance of improving physicochemical properties. nih.gov By modifying the lead compound, researchers were able to develop analogs with improved LogP, lipophilic ligand efficiency (LLE), and MPO scores, which are indicators of better drug-like properties. nih.gov This was achieved through variations in the headgroup and linker of the molecules. nih.gov
The introduction of polar functional groups can significantly impact a compound's properties. For example, placing polar groups at the C-6 or C-8 positions of the quinazolinone ring can increase water solubility and bioavailability, which are often desirable characteristics for orally administered drugs. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-phenylquinazolinone |
| (1,3,4)-thiadiazol quinazolinone |
| 2-isoxazolidinylquinazolin-4(3H)-one |
| 6,7-disubstituted-quinazolin-5,8-dione |
| 4(3H)-quinazolinone |
| 3-arylquinazolin-4(3H)-one |
| 2-aminoquinazoline |
| 4-anilinoquinazoline |
Biological and Pharmacological Investigations of 2 Amino 3h Quinazolin 4 One Derivatives
Anticancer and Antitumor Activities
Derivatives of 2-Amino-3H-quinazolin-4-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a multitude of cancer cell lines. nih.govjapsonline.com Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.
Mechanisms of Action in Cancer Cell Lines (e.g., enzyme inhibition, apoptosis induction)
The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov Studies have shown that these compounds can trigger both early and late-stage apoptosis. This is achieved through the upregulation of pro-apoptotic proteins such as caspase-3, caspase-9, and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov
Enzyme inhibition is another primary mechanism through which these derivatives exert their anticancer effects. nih.gov They have been found to inhibit various protein kinases, which are crucial for cell signaling and growth. By blocking the activity of these enzymes, they can halt the proliferation of cancer cells. nih.gov Some derivatives also interfere with microtubule polymerization, a critical process for cell division, further contributing to their antitumor properties. nih.gov
Targeting Specific Molecular Pathways (e.g., EGFR, kinase inhibition, DNA repair enzymes)
A key area of investigation has been the ability of this compound derivatives to target specific molecular pathways that are dysregulated in cancer. One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a significant role in the growth of many cancers. nih.govnih.gov Several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, function as EGFR inhibitors. nih.govmdpi.com These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. mdpi.com
Beyond EGFR, these derivatives have been shown to inhibit a range of other kinases, including HER2, VEGFR2, and CDK2, making them multi-targeted kinase inhibitors. nih.govnih.gov This multi-targeted approach can be particularly effective in overcoming drug resistance. Some derivatives also show potential in inhibiting DNA repair enzymes like poly ADP-ribose polymerase-1 (PARP), which can enhance the efficacy of DNA-damaging chemotherapies. mdpi.com
Antiproliferative Effects Against Various Cancer Cell Lines
The antiproliferative activity of this compound derivatives has been demonstrated across a broad spectrum of human cancer cell lines. Research has documented their efficacy against prostate (PC3, DU145), breast (MCF-7, MDA-MB-231), colon (HT-29, HCT116), liver (HepG2), cervical (HeLa), and lung cancer cell lines. nih.govnih.govnih.govresearchgate.net The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), can be in the low micromolar and even nanomolar range, indicating significant cytotoxic potential. nih.govnih.gov The specific substitutions on the quinazolinone core play a crucial role in determining the potency and selectivity of these compounds against different cancer cell types. nih.gov
| Derivative Type | Cancer Cell Line | Observed Effect |
| Quinazolinone-thiazole hybrids | PC3 (Prostate) | High cytotoxic activity nih.gov |
| Quinazolinone-thiazole hybrids | MCF-7 (Breast) | Potent inhibition of proliferation nih.gov |
| Quinazolinone-thiazole hybrids | HT-29 (Colon) | Strong growth inhibition nih.gov |
| 2,3-disubstituted-3H-Quinazolin-4-one | HeLa (Cervical) | Significant antitumor activity japsonline.com |
| Quinazolin-4(3H)-one derivatives | Non-Small Cell Lung Cancer (NSCLC) | Broad and effective antiproliferative activity nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one derivatives | HepG2 (Liver), MCF-7 (Breast), MDA-231 (Breast), HeLa (Cervical) | Broad-spectrum anti-cancer activities nih.gov |
| Quinazolin-4(3H)-one derivatives | A2780 (Ovarian) | High cytotoxic activity nih.gov |
In Vitro and In Vivo Efficacy Studies (excluding dosage/administration)
The anticancer potential of this compound derivatives has been validated through both in vitro and in vivo studies. In vitro assays, such as the MTT assay, are commonly used to assess the cytotoxicity of these compounds against various cancer cell lines. japsonline.com These studies consistently demonstrate a dose-dependent inhibition of cell growth. nih.gov
While detailed in vivo efficacy data is extensive and varied, studies have shown that these compounds can significantly inhibit tumor growth in animal models. These investigations provide crucial evidence of the therapeutic potential of these derivatives in a living organism, paving the way for further preclinical and clinical development.
Antimicrobial Activities
In addition to their anticancer properties, derivatives of this compound have been recognized for their broad-spectrum antimicrobial activity. nih.govnih.gov This dual functionality makes them particularly attractive for further investigation.
Antibacterial Spectrum and Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, MRSA)
Numerous studies have confirmed the antibacterial efficacy of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria. frontiersin.org They have shown activity against clinically significant pathogens such as Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Escherichia coli. sapub.orgmdpi.com
The mechanism of antibacterial action for some of these derivatives is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria. mdpi.com The structural modifications to the quinazolinone core have a significant impact on the antibacterial spectrum and potency. For instance, the introduction of certain heterocyclic groups can enhance the activity against specific bacterial strains. frontiersin.org
| Bacterial Strain | Activity of this compound Derivatives |
| Staphylococcus aureus | Moderate to good activity frontiersin.orgsapub.orgeco-vector.com |
| Escherichia coli | Moderate to good activity frontiersin.orgsapub.orgmdpi.com |
| Bacillus subtilis | Potent activity reported for some derivatives mdpi.com |
| Proteus mirabilis | Moderate to good activity sapub.orgeco-vector.com |
| Pseudomonas aeruginosa | Moderate activity frontiersin.orgeco-vector.com |
Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus niger)
Derivatives of this compound have demonstrated a noteworthy spectrum of antifungal activity against various pathogenic fungi, including the commonly encountered Candida albicans and Aspergillus niger. Research has shown that certain synthesized quinazolinone derivatives exhibit significant antifungal properties.
For instance, a series of novel ( nih.govnih.govjneonatalsurg.comtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and their corresponding esters were synthesized and evaluated for their antimicrobial activity. The findings from these studies indicated that almost all of the screened compounds displayed good activity against both C. albicans and A. niger. The results of the Minimum Fungicidal Concentration (MFC) tests suggested that these compounds are more fungistatic than fungicidal in nature researchgate.net. In another study, a novel group of 6-iodoquinazolin-4(3H)-one derivatives was prepared and screened for their fungicidal activities, highlighting the potential of this chemical class in combating fungal infections researchgate.net.
Furthermore, newly synthesized quinazolin-4(3H)-one derivatives were screened for their antifungal activity against Aspergillus niger and Candida albicans, among other microbes. One particular compound, 9a, showed moderate activity against all tested fungal strains researchgate.net. The antifungal potential of these derivatives is often linked to their lipophilicity, as seen in certain acids that exhibited significant activity against C. albicans, which was further confirmed by bioluminescence inhibition tests researchgate.net.
The following table summarizes the antifungal activity of selected this compound derivatives.
| Compound Type | Fungal Strain | Activity | Reference |
| ( nih.govnih.govjneonatalsurg.comtriazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters | Candida albicans, Aspergillus niger | Good activity | researchgate.net |
| 6-iodoquinazolin-4(3H)-one derivatives | Not specified | Fungicidal activity | researchgate.net |
| Substituted quinazolin-4(3H)-one (Compound 9a) | Aspergillus niger, Candida albicans | Moderate activity | researchgate.net |
| Carboxylic acid derivatives (2a and 2c) | Candida albicans | Significant activity | researchgate.net |
Antimycobacterial Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. Derivatives of this compound have been identified as a promising class of compounds with antimycobacterial properties.
A study focused on the synthesis and evaluation of novel quinazolinones revealed their selective efficacy against Mycobacterium tuberculosis. Several derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL, and importantly, this activity was maintained against drug-resistant strains nih.gov. Another quinazoline (B50416) derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), has also been investigated as a potential antimycobacterium compound. Research has shown that DQYD has a low MIC value and demonstrates bactericidal activity in a dose-dependent manner, inhibiting mycobacterial cultures over a period of 8–12 days nih.gov. The antimycobacterial action of DQYD is associated with its effects on intracellular ATP homeostasis and the induction of DNA damage nih.gov.
Furthermore, research into 5H- nih.govjneonatalsurg.comnih.govthiadiazolo[2,3-b]quinazolin-5-one derivatives has also yielded promising results. A complex of 2-Mercapto-5H- nih.govjneonatalsurg.comnih.govthiadiazolo[2,3-b]quinazolin-5-one with ß-cyclodextrin, at a concentration of 200 μg/mL, demonstrated superior inhibition of mycobacterial growth, reaching up to 100% inhibition in several experiments. This level of activity is comparable to the first-line tuberculosis drug, Rifampicin, at the same concentration usmf.md.
The table below presents the antimycobacterial activity of specific this compound derivatives.
| Derivative | Mycobacterial Strain | MIC | Additional Notes | Reference |
| Novel quinazolinones | Mycobacterium tuberculosis (including drug-resistant strains) | As low as 6.25 μg/mL | Selectively effective | nih.gov |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. smegmatis, M. bovis, M. tuberculosis | Low MIC value | Bactericidal, dose-dependent, affects ATP homeostasis and DNA | nih.gov |
| 2-Mercapto-5H- nih.govjneonatalsurg.comnih.govthiadiazolo[2,3-b]quinazolin-5-one with ß-cyclodextrin | Not specified | 200 μg/mL | Up to 100% inhibition, comparable to Rifampicin | usmf.md |
Mechanisms of Antimicrobial Action (e.g., enzyme inhibition)
The antimicrobial effects of this compound derivatives are attributed to various mechanisms of action, with enzyme inhibition being a key pathway. One of the primary targets identified for some quinazolinone derivatives is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.
A study on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds found that the most potent compounds against E. coli also exhibited significant inhibitory activity against E. coli DNA gyrase. The IC50 values for the most active compounds ranged from 3.19 to 4.17 µM mdpi.com. This suggests that the antibacterial effect of these compounds is, at least in part, due to the disruption of normal DNA synthesis processes in bacteria mdpi.com.
In addition to DNA gyrase, penicillin-binding proteins (PBPs) have been suggested as another potential target for quinazolinone derivatives in their action against Mycobacterium tuberculosis. Molecular docking studies have indicated a potential allosteric binding site in mycobacterial PBP 1A, suggesting that these compounds could act as non-β-lactam PBP inhibitors nih.gov.
Furthermore, some quinazolinone derivatives have been shown to inhibit biofilm formation, a crucial factor in bacterial virulence and resistance. Certain pyrimidin-4-yl quinazolin-4(3H)-one conjugates have been found to effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This anti-biofilm activity presents a promising strategy to combat chronic and persistent bacterial infections.
| Derivative Class | Proposed Mechanism of Action | Target Enzyme/Process | Organism(s) | Reference |
| Hydrazone and pyrazole-substituted quinazolin-4(3H)-ones | Enzyme Inhibition | DNA Gyrase | E. coli | mdpi.com |
| Novel quinazolinones | Enzyme Inhibition | Penicillin-Binding Protein 1A (PBP 1A) | Mycobacterium tuberculosis | nih.gov |
| Pyrimidin-4-yl quinazolin-4(3H)-one conjugates | Biofilm Inhibition | Biofilm Formation | Methicillin-resistant Staphylococcus aureus (MRSA) | nih.gov |
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have been extensively investigated for their anti-inflammatory and analgesic properties, with many compounds demonstrating significant activity in various preclinical models.
In a study evaluating a novel quinazoline derivative, anti-inflammatory activity was assessed using the carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. The compound exhibited a dose-dependent inhibition of both paw edema and granuloma formation. At a dose of 50 mg/kg, its efficacy was comparable to the standard anti-inflammatory drug indomethacin (B1671933) jneonatalsurg.com. The analgesic potential of this derivative was evaluated using the acetic acid-induced writhing and hot plate tests in mice. The compound significantly reduced the number of writhes, indicating peripheral analgesic activity, and increased the latency period in the hot plate test, which is suggestive of a central analgesic effect jneonatalsurg.com.
Another study on a series of 3H-quinazolin-4-one derivatives also reported significant anti-inflammatory and analgesic effects. Several compounds produced a good dose-dependent anti-inflammatory response in the carrageenan-induced rat paw edema test. In the writhing test, a number of the synthesized compounds induced a significant reduction in the writhing response when compared to the standard drug indomethacin nih.gov.
The potential mechanism for these activities is thought to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines or opioid-mediated pathways jneonatalsurg.com.
The following table provides a summary of the anti-inflammatory and analgesic activities of selected this compound derivatives.
| Derivative | Animal Model | Activity | Standard Drug Comparison | Reference |
| Novel quinazoline derivative | Carrageenan-induced paw edema (rats) | Dose-dependent inhibition of edema | Efficacy comparable to indomethacin at 50 mg/kg | jneonatalsurg.com |
| Novel quinazoline derivative | Acetic acid-induced writhing (mice) | Significant reduction in writhing | Not specified | jneonatalsurg.com |
| Novel quinazoline derivative | Hot plate test (mice) | Increased latency period | Not specified | jneonatalsurg.com |
| Various 3H-quinazolin-4-one derivatives | Carrageenan-induced rat paw edema | Good dose-dependent activity | Not specified | nih.gov |
| Various 3H-quinazolin-4-one derivatives | Writhing test | Significant reduction in writhing response | Indomethacin | nih.gov |
Antiviral Activities (e.g., SARS-CoV-2, MERS-CoV, TMV)
The this compound scaffold has emerged as a promising framework for the development of antiviral agents, with significant activity reported against coronaviruses and plant viruses.
Newly designed 2-aminoquinazolin-4(3H)-one derivatives have been investigated for their inhibitory effects on SARS-CoV-2 and MERS-CoV. Among the synthesized compounds, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) demonstrated the most potent anti-SARS-CoV-2 activities, with IC50 values of less than 0.25 μM. These compounds also showed potent anti-MERS-CoV activities, with IC50 values below 1.1 μM, and exhibited no cytotoxicity at concentrations up to 25 μM nih.govnih.gov. Further optimization of this series led to the identification of other derivatives with good antiviral activities against MERS-CoV, with IC50 values ranging from 0.39 to 3.1 μM nih.gov.
In addition to coronaviruses, derivatives of 4(3H)-quinazolinone have been evaluated for their activity against Tobacco Mosaic Virus (TMV). A series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were designed and synthesized. Bioassay results indicated that most of these compounds exhibited moderate to good anti-TMV activity. Notably, compounds M2 and M6 showed significant protection against TMV in vivo, with EC50 values of 138.1 and 154.8 μg/mL, respectively, which were superior to the activity of the commercial antiviral agent Ribavirin (436.0 μg/mL) researchgate.netmdpi.com.
The table below summarizes the antiviral activities of some this compound derivatives.
| Derivative | Virus | Activity (IC50/EC50) | Cytotoxicity (CC50) | Reference |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | < 0.25 μM | > 25 μM | nih.govnih.gov |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | SARS-CoV-2 | < 0.25 μM | > 25 μM | nih.govnih.gov |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | MERS-CoV | < 1.1 μM | > 25 μM | nih.govnih.gov |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | MERS-CoV | < 1.1 μM | > 25 μM | nih.govnih.gov |
| Various 2-aminoquinazolin-4(3H)-one derivatives | MERS-CoV | 0.39–3.1 μM | > 25 μM (for most) | nih.gov |
| 4-thioquinazoline derivative (M2) | Tobacco Mosaic Virus (TMV) | 138.1 μg/mL (EC50) | Not specified | researchgate.netmdpi.com |
| 4-thioquinazoline derivative (M6) | Tobacco Mosaic Virus (TMV) | 154.8 μg/mL (EC50) | Not specified | researchgate.netmdpi.com |
Other Pharmacological Activities
Derivatives of this compound have been recognized for their potential as antihypertensive agents. A number of studies have synthesized and screened these compounds for their ability to lower blood pressure.
In one study, a series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated in vivo for their antihypertensive effects. Out of eighteen compounds, seven demonstrated a hypotensive effect and also induced bradycardia. These compounds were found to have better activity than the reference drug Prazosin (B1663645), which acts as an α1-adrenergic blocker nih.govresearchgate.net.
Another study reported the synthesis of two 2-substituted 4(3H)-quinazolinones. One of these compounds, 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone, which contains a guanidino moiety, exhibited antihypertensive activity when administered intravenously to anesthetized spontaneously hypertensive rats nih.gov. The other synthesized compound, which lacked the guanidino group, did not show any antihypertensive effects, suggesting the importance of this functional group for the observed activity nih.gov.
The table below details the antihypertensive activity of certain this compound derivatives.
| Derivative | Animal Model | Effect | Comparison to Standard Drug | Reference |
| Novel substituted quinazolin-4(3H)-one derivatives (7 compounds) | In vivo | Hypotensive effect and bradycardia | Better activity than Prazosin | nih.govresearchgate.net |
| 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone | Anesthetized spontaneously hypertensive rats | Antihypertensive activity | Not specified | nih.gov |
Antimalarial Activity
Derivatives of this compound have emerged as a promising class of compounds in the search for new antimalarial agents, demonstrating significant activity against various strains of the Plasmodium parasite.
Research into 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones revealed significant in vivo antimalarial activity in mice infected with a chloroquine-sensitive Plasmodium berghei ANKA strain. The tested compounds exhibited mean percentage suppression of parasitemia ranging from 43.71% to 72.86%. Notably, compounds with specific substitutions on the styryl and aryl moieties showed enhanced efficacy. For instance, one derivative displayed a mean percentage suppression of 72.86%, highlighting the potential of this scaffold for developing new antimalarial drugs. Another compound from the same series also showed noteworthy activity with a mean percentage suppression of 67.60%.
In a separate study, six newly synthesized 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives were evaluated for their in vivo antimalarial activity against P. berghei. Four of these compounds demonstrated activity against the parasite, with one compound identified as the most active in the series. These findings underscore the importance of the quinazolinone core in antimalarial drug discovery and suggest that modifications at the 2 and 3 positions are crucial for potent activity.
Further investigations into 2,3-disubstituted-4(3H)-quinazolinones have also yielded promising results. Structure-activity relationship (SAR) studies have indicated that the presence of a substituted phenyl moiety at the C-3 position of the quinazolinone ring is beneficial for improved antimalarial activity.
Table 1: Antimalarial Activity of Selected this compound Derivatives
| Compound Type | Parasite Strain | Key Findings |
|---|---|---|
| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones | Plasmodium berghei ANKA (chloroquine-sensitive) | Mean percentage suppression of 43.71–72.86%. Compound 13 showed 72.86% and Compound 12 showed 67.60% suppression. um.ac.ir |
| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones | P. berghei | Four out of six synthesized compounds were active. Compound IVa was the most active. uantwerpen.be |
| 2,3-disubstituted-4(3H)-quinazolinones | P. berghei | 2-Methyl-3-anilino-4(3H)-quinazolinone showed 70.7% suppression. strath.ac.uk |
| 2-anilino quinazolines | P. falciparum (asexual stage) | Optimized compounds showed potent activity against multidrug-resistant strains. sapub.org |
Anticonvulsant Activity
The quinazolin-4(3H)-one nucleus is a well-established pharmacophore for anticonvulsant activity, with numerous derivatives showing potential in preclinical models of epilepsy.
A study involving two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives evaluated their anticonvulsant effects in the pentylenetetrazole (PTZ)-induced seizure model in mice. The compounds were investigated as potential positive allosteric modulators of the GABA-A receptor. The results indicated that all tested compounds possessed potential anticonvulsant activity, with one series showing more favorable outcomes in terms of percentage of protection, latency to the first seizure, and reduction in the number of seizures.
Another investigation focused on (E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives. These compounds were evaluated in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models. Several of the synthesized compounds demonstrated significant seizure protection. For instance, compounds QNM-1, QNM-2, QNM-4, QNM-6, QNM-9, QNM-11, QNM-13, and QNM-15 showed protection against MES-induced convulsions at a dose of 30 mg/kg, 30 minutes after administration. nih.gov Some of these compounds also showed prolonged action, indicating a slow metabolism. nih.gov
Furthermore, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticonvulsant properties. Several of these compounds exhibited moderate to significant activity when compared to the standard drug diazepam. wisdomlib.org Specifically, compounds with a 2,4-dichlorophenoxy substitution at the 2-position and various substitutions at the 3-position, such as 3-(2-chloroethyl)carbonylamino, were found to be particularly active. wisdomlib.org
Table 2: Anticonvulsant Activity of Selected this compound Derivatives
| Compound Series | Seizure Model | Key Findings |
|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | All tested compounds showed potential anticonvulsant activity. One series demonstrated superior protection, increased seizure latency, and reduced seizure frequency. nih.gov |
| (E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-ones | Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) | Several compounds provided seizure protection at 100 mg/kg after 30 minutes and 4 hours. Compounds with chloro, bromo, fluoro, and nitro substitutions on the phenyl ring showed good activity. nih.gov |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Not specified, compared to diazepam | Compounds 4b, 7b-f, 8a, and 9b exhibited significant anticonvulsant activity. wisdomlib.org |
| N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related benzohydrazides | Anticonvulsant Drug Development (ADD) Program protocol | All 16 new derivatives showed good anticonvulsant activity. Compounds 5f, 5b, and 5c were superior to the reference drug, with ED50 values of 28.90, 47.38, and 56.40 mg/kg, respectively. frontiersin.org |
| N-substituted-6-fluoro-quinazoline-4-amines | scPTZ and MES tests | All derivatives showed significant anticonvulsant activity. Compounds 5b, 5c, and 5d had ED50 values of 152, 165, and 140 mg/kg, respectively, which were better than the reference drugs methaqualone and valproate. nih.gov |
Antihistaminic Activity
Derivatives of this compound have been investigated for their potential as histamine (B1213489) H1-receptor antagonists, with several compounds demonstrating potent activity.
A series of novel 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones were synthesized and screened for their antihistaminic activity. All the tested compounds exhibited this activity, with two compounds, I and V, showing potency equipotent to the standard drug pheniramine (B192746) maleate (B1232345). nih.gov Importantly, the sedative potential of these compounds was found to be less than that of the standard. nih.gov
In another study, a series of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones were synthesized and tested for their H1-receptor blocking activity on isolated guinea pig ileum. All the compounds inhibited histamine-induced contractions. One compound, compound 5, was found to be four times more potent than chlorpheniramine (B86927) maleate, with an IC50 of 0.22 x 10^3 ng/ml compared to 1 x 10^3 ng/ml for the standard. mdpi.com This compound also showed significantly lower sedation (8%) compared to the standard (32%). mdpi.com
These studies suggest that the 2,3-disubstituted quinazolin-4-one scaffold is a viable starting point for the development of new antihistaminic agents with potentially improved side-effect profiles.
Table 3: Antihistaminic Activity of Selected this compound Derivatives
| Compound Series | Assay | Key Findings |
|---|---|---|
| 2-mercapto-3-(substituted methylamino)quinazolin-4(3H)-ones | Not specified, compared to pheniramine maleate | All tested compounds showed antihistaminic activity. Compounds I and V were equipotent to pheniramine maleate with less sedative potential. nih.gov |
| 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones | H1-receptor blocking activity on isolated guinea pig ileum | All compounds inhibited histamine-induced contractions. Compound 5 was four times more potent than chlorpheniramine maleate and showed less sedation. mdpi.com |
Immunosuppressant Activity
Research has indicated that certain quinazoline derivatives possess immunosuppressive properties, suggesting their potential as therapeutic agents for autoimmune diseases and in transplantation.
In one study, a library of 53 quinazoline derivatives was synthesized and evaluated for their in vitro cytotoxicity and their ability to inhibit T-cell and B-cell proliferation. Several compounds demonstrated significant inhibitory activity on both T-cell and B-cell proliferation. Specifically, compounds 6b, 7b, 17b, 33, and 35 showed IC50 values on T-cell proliferation of 6.16, 6.30, 5.43, 2.54, and 9.80 µM, respectively. nih.gov These compounds did not exhibit obvious cytotoxicity at a concentration of 10 µM. nih.gov Preliminary structure-activity relationship analysis suggested that the 4-position of the quinazoline ring is a key site for modification to develop potent immunosuppressive agents. nih.gov
Another study investigated the immunopathologic effects of 4(3H)-quinazolinone-2-ethyl-2-phenyl ethyl (QEPE) in newborn Balb/C mice. The results showed an increase in spleen weight and capsule thickness, as well as an increased number of macrophages in the experimental group. um.ac.ir There was also an observed increase in the volume of monocytes, neutrophils, and eosinophils. um.ac.ir While these findings suggest an immunomodulatory effect, the study concluded that at the tested dose, QEPE may not be a suitable candidate for drug development due to potential organ damage. um.ac.ir However, it was suggested that lower doses might be beneficial for enhancing immune system resistance. um.ac.ir
Table 4: Immunosuppressant Activity of Selected this compound Derivatives
| Compound Series/Name | Assay | Key Findings |
|---|---|---|
| Quinazoline derivatives | In vitro T-cell and B-cell proliferation | Compounds 6b, 7b, 17b, 33, and 35 showed significant inhibition of T-cell and B-cell proliferation with IC50 values for T-cells ranging from 2.54 to 9.80 µM. nih.gov |
| 4(3H)-quinazolinone-2-ethyl-2-phenyl ethyl (QEPE) | In vivo in newborn Balb/C mice | Increased spleen weight, capsule thickness, and number of macrophages. Increased volume of monocytes, neutrophils, and eosinophils. um.ac.ir |
Enzyme Inhibitory Properties (General)
Derivatives of this compound have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases, including cancer and bacterial infections.
A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activity against multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2. Several of these compounds demonstrated potent inhibitory activity. For instance, compounds 2i and 3i showed strong inhibition of CDK2 with IC50 values of 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively, which is comparable to the known inhibitor imatinib (B729) (IC50 = 0.131 ± 0.015 µM). nih.gov These compounds also exhibited potent inhibition against HER2 and EGFR tyrosine kinases. nih.gov
In the context of antibacterial agents, new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds were investigated as inhibitors of the E. coli DNA gyrase enzyme. Several of these compounds showed potent inhibitory activity. The 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative (5a) and the 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative (5d) exhibited IC50 values of 3.19 µM and 3.51 µM, respectively, which were more potent than the reference inhibitor Novobiocin (IC50 = 4.12 µM). researchgate.net
Furthermore, aminoquinazolinone-hydrazone derivatives have been investigated as potential inhibitors of Beta-site APP cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. One of the synthesized compounds, a 2-nitrobenzylidene-containing derivative (DH8), demonstrated the strongest inhibitory action against BACE1 with an IC50 of 5.75 μM.
Table 5: Enzyme Inhibitory Properties of Selected this compound Derivatives
| Compound Series | Target Enzyme(s) | Key Findings |
|---|---|---|
| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR, VEGFR2 | Compounds 2i and 3i showed potent inhibition of CDK2 (IC50 = 0.173 and 0.177 µM), HER2, and EGFR. nih.gov |
| Quinazolin-4(3H)-one derivatives with hydrazone and pyrazole scaffolds | E. coli DNA gyrase | Compounds 5a and 5d were more potent than Novobiocin, with IC50 values of 3.19 and 3.51 µM, respectively. researchgate.net |
| Aminoquinazolinone-hydrazone derivatives | Beta-site APP cleaving enzyme 1 (BACE1) | The 2-nitrobenzylidene-containing derivative (DH8) showed the strongest inhibition with an IC50 of 5.75 μM. |
Antiprotozoal Activities
Derivatives of this compound have demonstrated significant activity against a range of protozoan parasites, indicating their potential as lead compounds for the development of new treatments for diseases such as leishmaniasis and trypanosomiasis.
A series of 2,3-disubstituted 3H-quinazolin-4-ones were synthesized and evaluated for their leishmanicidal activity against Leishmania major promastigotes. One compound, 3-benzyl-2-phenylquinazolin-4(3H)-one (compound 11), exhibited the strongest activity, showing greater potency than the positive control. nih.gov Other compounds in the series displayed weak to moderate leishmanicidal effects. researchgate.net
In another study, two new series of quinazolinone derivatives were investigated for their efficacy against Leishmania donovani and Leishmania major. While the compounds were found to be non-toxic to mammalian cells, they showed modest antileishmanial growth inhibition. The most active compounds were the mono quinazolinone 2d and the bisquinazolinone 5b, with growth inhibitory efficacies of 35% against L. major and 29% against L. donovani promastigotes, respectively. nih.gov
Research into 2-arylquinazoline-4(3H)one derivatives has also revealed antitrypanosomatid activity. Functionalization at the 4-position of the quinazoline ring was found to modulate the mechanism of action. Replacement of an oxygen with hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores significantly enhanced activity against Leishmania infantum and Trypanosoma cruzi. nih.gov One of the 5-nitrofuryl-hydrazinyl derivatives, compound 3b, showed sub-micromolar activity against both promastigotes/amastigotes of L. infantum and epimastigotes of T. cruzi, with a good selectivity index. nih.gov
Table 6: Antiprotozoal Activity of Selected this compound Derivatives
| Compound Series | Target Organism(s) | Key Findings |
|---|---|---|
| 2,3-disubstituted 3H-quinazolin-4-ones | Leishmania major | Compound 11 was more potent than the positive control. nih.gov |
| Mono and bisquinazolinones | Leishmania donovani and Leishmania major | Compound 2d showed 35% growth inhibition against L. major, and compound 5b showed 29% inhibition against L. donovani. nih.gov |
| 2-arylquinazoline-4(3H)one derivatives | Leishmania infantum and Trypanosoma cruzi | Compound 3b exhibited sub-micromolar activity against both parasites with a good selectivity index. nih.gov |
Anti-HIV Activity
The this compound scaffold has been explored for the development of novel anti-HIV agents, with some derivatives showing potent inhibitory activity against the virus.
A study focused on the optimization of quinazolin-4-one-bearing phenylalanine derivatives as HIV capsid modulators. This research led to the identification of compounds with potent antiviral activities against both HIV-1 and HIV-2. Notably, derivatives 12a2 and 21a2 demonstrated significant improvements in activity over known inhibitors. nih.gov Mechanistic studies revealed a dual-stage inhibition profile, where the compounds disrupted capsid-host factor interactions in the early stage and promoted capsid misassembly in the late stage. nih.gov
Another line of research has investigated 2-aminoquinazolin-4-(3H)-one derivatives as potent inhibitors of SARS-CoV-2, and this work has relevance to antiviral drug discovery in general. One particular 2-aminoquinazolin-4-(3H)-one derivative showed significant activity against SARS-CoV-2 with an IC50 of 0.23 μM and no cytotoxicity. Subsequent optimization of this compound led to the synthesis of N-substituted derivatives with improved pharmacokinetic properties while retaining potent antiviral activity. For example, acetylated derivatives 2a, 2b, and 2c had potent inhibitory activity against SARS-CoV-2 with IC50 values of 0.33, 0.29, and 0.11 μM, respectively.
These findings highlight the potential of the this compound core structure in the design of novel antiviral agents, including those targeting HIV.
Table 7: Anti-HIV Activity of Selected this compound Derivatives
| Compound Series | Target | Key Findings |
|---|---|---|
| Quinazolin-4-one-bearing phenylalanine derivatives | HIV capsid | Derivatives 12a2 and 21a2 showed potent antiviral activity against HIV-1 and HIV-2, with a dual-stage inhibition mechanism. nih.gov |
| 2-aminoquinazolin-4-(3H)-one derivatives | SARS-CoV-2 (relevant to antiviral discovery) | Lead compound had an IC50 of 0.23 μM. Acetylated derivatives 2a, 2b, and 2c had IC50 values of 0.33, 0.29, and 0.11 μM, respectively. |
CNS Depressant Activity
The quinazolin-4(3H)-one scaffold is a well-established pharmacophore known for a wide range of biological activities, including effects on the central nervous system (CNS). nih.gov Since the discovery of methaqualone as a sedative-hypnotic, derivatives of the quinazolinone ring system have been continuously explored for new therapeutic agents with CNS depressant properties. nih.gov Investigations into various substituted this compound derivatives have revealed that specific structural modifications can lead to significant CNS depressant, sedative, and hypnotic effects.
A study involving a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones found that most of the synthesized compounds exhibited noteworthy sedative-hypnotic and CNS depressant activities. nih.gov The CNS depressant activity was evaluated using the forced swim pool method, which identified several potent compounds. nih.gov Sedative-hypnotic effects were assessed by monitoring locomotor activity with an actophotometer, where nearly all tested compounds showed significant activity. nih.gov
In another investigation, five 2,3-disubstituted 4(3H)-quinazolinone derivatives were assessed for their CNS depressant activities in mice. ekb.eg All tested compounds were observed to decrease spontaneous locomotor activity. ekb.eg Among these, compounds designated as II and IV were identified as the most potent CNS depressants, while compound V was the least efficient. ekb.eg
Further research on 7-chloro-3-[substituted (amino/phenylamino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and related urea (B33335) derivatives also demonstrated significant CNS depressant activity. innovareacademics.in The evaluation, conducted using Porsolt's behavioural despair (forced swimming) test, highlighted six compounds (IIc, IIg, IIj, IIIc, IIIg, and IIIj) as having a good activity profile. innovareacademics.in The study concluded that the presence of a methyl or methoxy (B1213986) group on the phenyl ring, along with amine and thiourea (B124793) substitutions at the 3rd position of the quinazoline core, are important for CNS depressant activity. innovareacademics.in
Research Findings on CNS Depressant Activity
The CNS depressant effects of various this compound derivatives have been quantified using different experimental models, such as the actophotometer to measure locomotor activity and the forced swim test to assess behavioral despair.
Table 1: Effect of Quinazolinone Derivatives on Spontaneous Locomotor Activity
This table presents the findings from a study on 2,3-disubstituted 4(3H)-quinazolinone derivatives and their effect on the spontaneous locomotor activity in mice, a common indicator of CNS depression. ekb.eg
| Compound | Mean Locomotor Activity Counts (± S.E.M.) | % Decrease from Control |
| Control | 134.8 ± 12.3 | - |
| I | 66.8 ± 7.2 | 50.4% |
| II | 40.2 ± 5.6 | 70.2% |
| III | 88.4 ± 9.1 | 34.4% |
| IV | 52.6 ± 6.4 | 61.0% |
| V | 101.2 ± 11.5 | 25.0% |
Table 2: CNS Depressant Activity of 7-Chloro-2-Phenyl Quinazoline Derivatives in Forced Swim Test
This table details the CNS depressant activity of various quinazoline derivatives as measured by the mean immobility time in the forced swim test. An increase in immobility time is indicative of CNS depressant effects. innovareacademics.in
| Compound Code | Substitution at Position 3 | Mean Immobility Time (seconds ± S.E.M.) |
| Control | - | 110.24 ± 1.22 |
| Imipramine (Standard) | - | 158.24 ± 1.14 |
| IIc | 4-methoxy phenyl amine | 150.28 ± 1.18 |
| IIg | 4-methoxy phenyl amine (Thione) | 152.26 ± 1.16 |
| IIj | 4-methyl phenyl amine (Thione) | 148.24 ± 1.12 |
| IIIc | Urea | 145.22 ± 1.24 |
| IIIg | Thiourea | 155.22 ± 1.28 |
| IIIj | N-phenyl Thiourea | 151.24 ± 1.16 |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 2-Amino-3H-quinazolin-4-one, docking studies are frequently employed to elucidate their binding modes within the active sites of various protein targets.
Research has shown that the quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets, including protein kinases. researchgate.nettandfonline.com Docking analyses of quinazolin-4(3H)-one derivatives have been performed against enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Human Epidermal Growth Factor Receptor 2 (HER2). tandfonline.com
In one study, docking of a derivative within the active site of COX-2 (PDB: 3NT1) revealed key hydrogen bond interactions between the oxygen and nitrogen atoms of the amino quinazolinone core and the amino acid residues Tyr355 and Arg120. mdpi.com Furthermore, a pi-pi stacking interaction was observed between the substituent rings and Tyr355, indicating that the quinazolinone ring is crucial for anchoring the molecule within the receptor's active site. mdpi.com Similarly, docking studies against other kinases like EGFR have identified interactions with key residues such as Ala751 and Asp808. tandfonline.com These computational predictions help to rationalize the observed biological activities and guide the synthesis of more potent inhibitors.
| Derivative Class | Protein Target | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Quinazolinone Schiff's base | COX-2 | Tyr355, Arg120 | Hydrogen Bond, Pi-Pi Stacking |
| Substituted quinazolin-4(3H)-one | EGFR Kinase | Ala751, Asp808, Asp863 | Hydrogen Bond |
| Substituted quinazolin-4(3H)-one | CDK2 Kinase | - | ATP non-competitive (Type-II) |
| 2-Sulfanylquinazolin-4(3H)-one | VEGFR2 | - | ATP binding pocket interaction |
Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic structure, reactivity, and molecular properties of compounds. For quinazolinone derivatives, DFT studies provide insights into their chemical reactivity profile.
DFT analysis, often using basis sets like B3LYP/6-31++G(d,p), helps in understanding the distribution of electron density and identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov Such studies have indicated that the oxygen atoms and the π-system of the quinazolinone core are regions of high chemical reactivity, often serving as electron donor sites. nih.gov This information is valuable for predicting metabolic pathways and understanding the mechanism of action at a sub-atomic level. The calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the kinetic stability of the molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed on the ligand-protein complexes to assess their stability and conformational dynamics.
For quinazolin-4(3H)-one derivatives, MD simulations have been used to validate docking results and provide a more dynamic picture of the binding interactions. bezmialem.edu.trnih.gov For instance, simulations of a quinazolinone derivative complexed with its target enzyme can reveal the stability of the crucial hydrogen bonds and other interactions predicted by docking. researchgate.net Studies have shown that these complexes can achieve stability over simulation times ranging from 40,000 to 100,000 picoseconds (40-100 nanoseconds). researchgate.netstrath.ac.uk The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to determine the stability of the complex and the flexibility of individual residues, respectively. researchgate.net Low RMSF values for the ligand indicate stable binding within the active site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
For quinazoline (B50416) analogues, QSAR studies have been developed to correlate their structural or physicochemical properties (known as molecular descriptors) with their cytotoxic effects. nih.gov Linear QSAR models can provide valuable information for explaining the mechanisms of action and for designing new compounds with improved pharmacological profiles. nih.gov The development of a robust QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities and then using statistical methods to build a predictive model.
ADMET Prediction and Optimization
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug design, helping to identify and eliminate compounds with poor pharmacokinetic or toxicological profiles early in the discovery process. researchgate.net
For derivatives of this compound, various online software and platforms like SwissADME and PreADMET are used to predict their drug-likeness and ADMET profiles. nih.govresearchgate.net These predictions assess compliance with criteria such as Lipinski's rule of five, which helps to evaluate the potential for a compound to be an orally active drug. researchgate.net In silico tools can predict properties such as human oral absorption, blood-brain barrier (BBB) permeability, and Caco-2 cell permeability. mdpi.comnih.gov For example, studies have predicted high oral absorption rates (77-100%) for certain series of quinazolin-4(3H)-one derivatives. nih.gov These predictions are instrumental in the optimization phase, guiding chemists to modify the lead structure to enhance its "drug-like" properties without compromising its biological activity. mdpi.com
| Predicted Property | Tool/Method | Finding/Observation |
|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Many derivatives show good compliance, indicating potential oral activity. researchgate.net |
| Human Oral Absorption | In silico models | Predicted rates can be high, ranging from 77% to 100% for some series. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | In silico models | Derivatives can be designed to have low BBB permeability to minimize CNS side effects. mdpi.com |
| Caco-2 Permeability | In silico models | Used as an in vitro model for predicting human intestinal absorption. mdpi.com |
| Hepatotoxicity | In silico models | Predictions aim to identify and exclude compounds with potential liver toxicity. mdpi.com |
Future Perspectives and Research Directions
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of 2-Amino-3H-quinazolin-4-one derivatives is continuously evolving, with a strong emphasis on improving efficiency, reducing environmental impact, and increasing molecular diversity. Modern methodologies are moving away from harsh reaction conditions and complex multi-step procedures towards more streamlined and sustainable approaches.
Key advancements include:
One-Pot and Multicomponent Reactions (MCRs): These reactions are highly sought after as they allow the construction of complex quinazolinone structures from simple, readily available substrates in a single step, which is both time- and cost-effective. mdpi.com For instance, an efficient one-pot reaction method involving a Dimroth rearrangement has been used for the large-scale synthesis of 2-aminoquinazolin-4-(3H)-one derivatives. nih.gov Another approach utilizes a three-component reaction of isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent to produce 2-amino 3-substituted quinazolinones.
Green Chemistry Approaches: Environmentally friendly methods are becoming central to synthetic chemistry. Research has demonstrated metal-catalyst-free synthesis of quinazolin-4(3H)-ones via oxidative olefin bond cleavage. Another sustainable method employs hydrogen peroxide (H₂O₂) as a green oxidant.
Microwave-Assisted Synthesis: This technology significantly accelerates chemical reactions, leading to higher yields in shorter timeframes and often with reduced energy consumption. nih.gov It has been successfully applied to produce 3-amino-2-methyl-quinazolin-4(3H)-ones efficiently.
Novel Catalysis: The use of innovative catalysts, such as copper (I) for domino reactions and iron (III) for cascade coupling/decarbonylative annulation, enables the synthesis of complex derivatives under milder conditions. nih.gov
Table 1: Comparison of Modern Synthetic Methodologies for Quinazolinone Derivatives
| Methodology | Key Features | Advantages |
|---|---|---|
| One-Pot Reactions | Multiple reaction steps in a single vessel. | High efficiency, reduced waste, time-saving. nih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in one step. | Rapid construction of complex molecules, cost-effective. mdpi.com |
| Green Synthesis | Use of non-toxic solvents and reagents (e.g., H₂O₂), metal-free conditions. | Environmentally friendly, sustainable. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid, uniform heating, increased reaction rates and yields. nih.gov |
Exploration of New Biological Targets and Mechanisms of Action
While the quinazolinone scaffold is well-known for inhibiting targets like the Epidermal Growth Factor Receptor (EGFR), current research is actively exploring a wider range of biological targets to address different diseases. mdpi.commdpi.com This diversification opens up new therapeutic possibilities for cancer, infectious diseases, and inflammatory conditions.
Emerging biological targets and mechanisms include:
Dual Kinase Inhibition: Beyond EGFR, derivatives are being designed to inhibit other critical kinases involved in cell proliferation and survival, such as VEGFR2, HER2, and CDK2. nih.gov
Epigenetic Targets: Researchers are designing dual-target inhibitors for epigenetic proteins like Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which are crucial in breast cancer.
Tubulin Polymerization: Certain 2-aryl-substituted quinazolinones have been found to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition that disrupts cell division and induces apoptosis. nih.gov
Apoptosis Induction: A significant focus is on understanding and enhancing the ability of these compounds to trigger programmed cell death (apoptosis) in cancer cells, a vital process for slowing tumor growth. nih.gov
Antiviral Mechanisms: The mode of action against viruses like SARS-CoV-2 is still being investigated, presenting a major avenue for future research to develop new antiviral treatments. nih.gov
Table 2: Investigated Biological Targets for Quinazolinone Derivatives
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Tyrosine Kinases | EGFR, VEGFR2, HER2 | Cancer mdpi.comnih.gov |
| Serine/Threonine Kinases | CDK2, Aurora Kinase A | Cancer nih.govnih.gov |
| Epigenetic Proteins | PARP1, BRD4 | Cancer |
| Cytoskeletal Proteins | Tubulin | Cancer nih.gov |
| Viral Proteins | SARS-CoV-2 targets | Infectious Disease nih.gov |
Design and Synthesis of Multi-Targeting Agents
The complexity of diseases like cancer, which often involve multiple signaling pathways, has spurred the development of multi-targeting agents. nih.gov This "polypharmacology" approach aims to create a single molecule that can interact with several biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance compared to single-target drugs.
The molecular hybridization technique is a key strategy in this area, combining the quinazolinone scaffold with other pharmacologically active structures. nih.gov This creates hybrid molecules with the potential for synergistic or additive effects.
Prominent examples of this strategy include:
Dual PARP1/BRD4 Inhibitors: By combining fragments known to bind to each target, researchers have synthesized quinazolin-4(3H)-one derivatives that co-target both PARP1 and BRD4 for breast cancer therapy.
Dual EGFR/BRAFV600E Inhibitors: Hybrid compounds incorporating both quinazolin-4-one and 3-cyanopyridin-2-one motifs have been developed to dually inhibit both EGFR and the BRAFV600E mutant protein, which are implicated in various cancers.
Quinazolinone-Thiazolidinone Hybrids: The fusion of the quinazolinone core with a thiazolidinone ring has been explored to create novel compounds with enhanced anticancer activity. nih.gov
Application in Combination Therapies
Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic or targeted therapy agents is a promising future direction. nih.gov Combination therapies are a cornerstone of modern oncology, aiming to enhance treatment efficacy, overcome drug resistance, and potentially reduce side effects by using lower amounts of each agent.
While much of the current focus is on creating single multi-target molecules, the potential for using quinazolinone derivatives as part of a multi-drug regimen is significant. For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, which targets Aurora Kinase A, has been shown to exhibit synergistic antiproliferative activity when combined with gefitinib (B1684475) in non-small cell lung cancer (NSCLC) cells, particularly those resistant to EGFR inhibitors. nih.gov This suggests that quinazolinone-based agents could be used to re-sensitize resistant tumors to existing therapies. Future studies are expected to further explore these combinations to establish optimal pairings and treatment contexts. nih.gov
Overcoming Challenges in Drug Development (e.g., bioavailability)
A critical hurdle in translating promising bioactive compounds into viable drugs is overcoming poor pharmacokinetic properties, particularly low bioavailability. Many heterocyclic compounds, including some this compound derivatives, exhibit low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and consequently low and variable drug concentrations in the bloodstream. mdpi.com
One study highlighted a potent antiviral 2-aminoquinazolin-4-(3H)-one derivative that suffered from a low area under the curve (AUC) and maximum plasma concentration (Cmax), likely due to its planar structure. nih.govmdpi.com To address this, researchers are employing several strategies:
Structural Modification: N-substitution of the quinazolinone core is a key strategy being explored. Adding different functional groups at the nitrogen positions can alter the molecule's physicochemical properties, such as solubility and lipophilicity, to improve its pharmacokinetic profile. nih.govmdpi.com
Formulation Technologies: While not specific to this compound class, advanced drug delivery systems are a general approach to enhance the bioavailability of poorly soluble drugs.
In Silico and In Vitro Screening: Early-stage screening assays, including high-throughput microsomal stability tests, are being used to predict and identify derivatives with better metabolic stability and pharmacokinetic properties before advancing to more complex in vivo studies. mdpi.com
Potential in Agrochemical Applications
The versatile biological activity of the 4(3H)-quinazolinone scaffold extends beyond medicine into the field of agrochemicals. These compounds are being investigated for their potential to protect crops and improve agricultural productivity. Research has highlighted that derivatives of 4(3H)-quinazolinone exhibit a range of useful agrochemical properties, including antifungal, antibacterial, antiviral, and herbicidal activities. This makes the scaffold a valuable starting point for the discovery of new lead compounds in agrochemical research. The development of quinazolinone-based agrochemicals offers a promising avenue for creating new products to ensure food security and manage crop diseases.
Advancements in High-Throughput Screening for New Bioactive Derivatives
The discovery of new bioactive this compound derivatives is being accelerated by advancements in screening technologies. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-3H-quinazolin-4-one derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of benzoxazinone precursors with nitrogen nucleophiles (e.g., hydrazine hydrate). For example, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one was synthesized by reacting 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate under reflux conditions . Optimization includes adjusting reaction time, temperature, and stoichiometry. Microwave irradiation has been shown to drastically reduce reaction time (from hours to minutes) while improving yields compared to conventional heating .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amino (NH₂) groups. Melting points and elemental analysis further confirm purity .
Q. How does structural modification at the 2-amino position influence biological activity?
- Methodological Answer : Introducing substituents at the 2-amino position enhances chemical stability and bioactivity. For instance, piperazine derivatives at this position have demonstrated potent fibrinogen receptor antagonism, which is critical for antithrombotic research . Structure-activity relationship (SAR) studies often involve synthesizing analogs with varying alkyl/aryl groups and testing their efficacy in vitro .
Advanced Research Questions
Q. How can electrochemical methods improve the synthesis of imidazo-fused quinazolinones from this compound scaffolds?
- Methodological Answer : Electrochemical dual oxidative C(sp³)–H amination enables efficient intramolecular cyclization without metal catalysts. For example, 6[2-((benzylamino)methyl)-3-phenylquinazolin-4(3H)-one] was synthesized via this method, achieving high regioselectivity by tuning electrode potential and solvent systems (e.g., acetonitrile with LiClO₄ electrolyte) . This approach minimizes byproducts and enhances scalability for complex heterocycles.
Q. What strategies resolve contradictions in spectral data for structurally similar quinazolinone derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphism. Comparative analysis using X-ray crystallography can clarify ambiguous structures. For example, tautomeric forms of 2-(3-trifluoromethoxy)phenyl-quinazolin-4(1H)-one were resolved via single-crystal XRD, confirming the dominant keto form in the solid state . Density functional theory (DFT) calculations further validate electronic environments .
Q. How do solvent polarity and pH affect the antimicrobial activity of this compound derivatives?
- Methodological Answer : Solvent polarity impacts solubility and bioavailability. In vitro assays against S. aureus and E. coli showed enhanced activity in polar aprotic solvents (e.g., DMSO) due to improved membrane permeability. Adjusting pH to 7.4 (physiological conditions) stabilizes the protonated amino group, enhancing interaction with bacterial DNA gyrase . Dose-response curves and MIC/MBC values should be interpreted in context with solvent effects.
Q. What safety protocols are recommended for handling reactive intermediates during quinazolinone synthesis?
- Methodological Answer : Toxic intermediates like nitro derivatives require glove-box handling, PPE (gloves, goggles, lab coats), and real-time gas monitoring. Waste containing halogenated byproducts (e.g., iodomethyl groups) must be neutralized before disposal. Evidence from safety data sheets (SDS) emphasizes storing reactive intermediates under inert atmospheres and avoiding skin contact .
Data-Driven Research Questions
Q. How can researchers reconcile yield discrepancies between microwave-assisted and conventional synthesis methods?
- Methodological Answer : Microwave irradiation promotes uniform heating, reducing side reactions. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, yields increased from 65% (conventional, 6 hours) to 89% (microwave, 20 minutes) . Statistical tools like ANOVA can identify significant variables (e.g., power settings, solvent volume). Replicating reactions in triplicate ensures reproducibility.
Q. What computational tools are effective for predicting the pharmacokinetic properties of quinazolinone derivatives?
- Methodological Answer : Tools like SwissADME and pkCSM predict logP, bioavailability, and metabolic stability. For example, adding a 4-dimethylaminophenyl group to 3-amino-2-phenylquinazolin-4(3H)-one improves blood-brain barrier penetration (predicted logBB = 0.52) . Molecular docking (AutoDock Vina) further screens for target binding affinity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
